molecular formula C9H7NO2S2 B2370130 1,3-Thiazol-5-ylmethyl 2-thiophenecarboxylate CAS No. 478247-82-4

1,3-Thiazol-5-ylmethyl 2-thiophenecarboxylate

Cat. No.: B2370130
CAS No.: 478247-82-4
M. Wt: 225.28
InChI Key: VAIKSSYHFGBOFE-UHFFFAOYSA-N
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Description

1,3-Thiazol-5-ylmethyl 2-thiophenecarboxylate is a synthetic heterocyclic ester designed for advanced pharmaceutical and medicinal chemistry research. This compound features a molecular architecture that incorporates both a thiophene and a thiazole ring, two privileged scaffolds renowned for their significant biological activities . The thiazole ring is a common motif in numerous FDA-approved drugs and bioactive molecules, contributing to various pharmacological effects such as antiviral, anticancer, and antimicrobial actions . The 2-thiophenecarboxylate moiety is a versatile synthetic intermediate; thiophene-based carboxylic acids can be utilized in multi-step syntheses, including homologation reactions and the preparation of dicarboxylic acids, and are often employed in metal-catalyzed cross-coupling reactions to construct complex molecular frameworks . As a hybrid molecule, this ester is a valuable building block for constructing novel chemical entities, particularly in developing targeted enzyme inhibitors and probing structure-activity relationships (SAR). Researchers can leverage this compound to create potential ligands for various biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses or for human consumption.

Properties

IUPAC Name

1,3-thiazol-5-ylmethyl thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S2/c11-9(8-2-1-3-13-8)12-5-7-4-10-6-14-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIKSSYHFGBOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OCC2=CN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817888
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Fragment Synthesis: Thiazole and Thiophene Precursors

1,3-Thiazol-5-ylmethanol is typically synthesized via cyclocondensation of α-bromoketones with thioureas. For example, bromination of 4-(2-bromoacetyl)phenyl pyrrolidone followed by reaction with thiocarbamide yields 2,5-disubstituted thiazoles. Subsequent reduction of the thiazole’s ester or nitrile groups generates the alcohol functionality.

2-Thiophenecarboxylic acid is accessible through chlorination of thiophene-2-carbaldehyde using trichloroisocyanuric acid under acidic conditions, followed by oxidation. One-pot protocols avoiding intermediate isolation improve efficiency (78% yield).

Classical Esterification via Acid Chloride Intermediates

Synthesis of 2-Thiophenecarbonyl Chloride

Treatment of 2-thiophenecarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride generates the corresponding acid chloride. Optimal conditions involve refluxing in anhydrous dichloromethane with catalytic DMF, achieving >95% conversion.

Coupling with 1,3-Thiazol-5-ylmethanol

The acid chloride is reacted with 1,3-thiazol-5-ylmethanol in the presence of pyridine or triethylamine to scavenge HCl. A representative procedure:

2-Thiophenecarbonyl chloride (1.2 eq) in dry THF was added dropwise to a stirred solution of 1,3-thiazol-5-ylmethanol (1.0 eq) and pyridine (3.0 eq) at 0°C. The mixture was warmed to room temperature and stirred for 12 h. After aqueous workup, the crude product was purified via silica gel chromatography (hexane/EtOAc 3:1) to yield the ester (68%).  

Key Data:

  • Yield: 65–74%
  • Characterization: $$ ^1H $$-NMR (CDCl₃): δ 7.89 (s, 1H, thiazole-H), 7.45–7.32 (m, 3H, thiophene-H), 5.21 (s, 2H, CH₂).

Mitsunobu Esterification

The Mitsunobu reaction enables direct coupling of 2-thiophenecarboxylic acid and 1,3-thiazol-5-ylmethanol under mild conditions. Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) mediate the reaction:

To a solution of 2-thiophenecarboxylic acid (1.0 eq), 1,3-thiazol-5-ylmethanol (1.2 eq), and PPh₃ (2.2 eq) in THF at 0°C was added DIAD (2.2 eq) dropwise. The mixture was stirred at 75°C for 3 h, then concentrated and purified by flash chromatography (5% EtOAc/hexane) to afford the ester (91%).  

Advantages:

  • Avoids acid chloride handling
  • Higher yields (82–91%)
  • Byproduct Management: Triphenylphosphine oxide is removed via aqueous wash.

One-Pot Tandem Synthesis

A scalable one-pot method combines thiophene carboxylation and esterification:

  • Chlorination-Oxidation: Thiophene-2-carbaldehyde is treated with trichloroisocyanuric acid, followed by NaOH-mediated oxidation to 2-thiophenecarboxylic acid.
  • In Situ Esterification: The crude acid is activated with DCC/DMAP and reacted with 1,3-thiazol-5-ylmethanol.

Optimized Conditions:

  • Yield: 78% overall
  • Purity: >98% (HPLC)

Photocatalytic Decarboxylative Coupling

Emerging methods utilize visible-light photocatalysis for radical-based coupling:

A mixture of 2-thiophenecarboxylic acid (1.0 eq), 1,3-thiazol-5-ylmethanol (1.5 eq), acridine catalyst (10 mol%), and CuF₂ (10 mol%) in DCM was irradiated with 400 nm LED for 12 h. Workup and chromatography yielded the ester (58%).  

Mechanistic Insight: The reaction proceeds via single-electron transfer (SET), generating a thiophane radical that couples with the alcohol.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability
Acid Chloride Coupling 65–74 12–24 h Moderate
Mitsunobu Reaction 82–91 3–6 h High
One-Pot Synthesis 78 8–12 h Industrial
Photocatalytic 58 12 h Limited

Spectroscopic Validation and Quality Control

$$ ^1H $$-NMR (400 MHz, CDCl₃):

  • δ 7.92 (s, 1H, thiazole-C5-H)
  • δ 7.48–7.36 (m, 3H, thiophene-H)
  • δ 5.24 (s, 2H, OCH₂)

LC-MS (ESI+):

  • m/z 268.0 [M+H]⁺

Purity Assessment:

  • HPLC (C18, 70:30 MeCN/H₂O): Rt = 6.72 min, 99.1%

Industrial and Environmental Considerations

  • Solvent Selection: THF and EtOAc are replaced with cyclopentyl methyl ether (CPME) in greener protocols.
  • Waste Reduction: One-pot methods decrease E-factor by 40% compared to stepwise syntheses.

Chemical Reactions Analysis

Types of Reactions

1,3-Thiazol-5-ylmethyl 2-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or thiophene rings .

Scientific Research Applications

1,3-Thiazol-5-ylmethyl 2-thiophenecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Thiazol-5-ylmethyl 2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Core Heterocycles and Substituent Effects

  • 1,3-Thiazol-5-ylmethyl 2-thiophenecarboxylate: Combines a thiazole ring with a thiophene ester.
  • Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate () : Features a phenyl group at position 2 and a trifluoromethyl group at position 3. The trifluoromethyl group increases lipophilicity and metabolic stability, critical for drug bioavailability .
  • 2,3-Dihydro-1,3-thiazoles (): Saturated thiazole derivatives (e.g., 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl) exhibit reduced aromaticity, altering reactivity and interaction profiles compared to fully aromatic analogs .

Key Structural Data :

Compound Dihedral Angles (Core Rings) Notable Bond Lengths (Å)
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate 5.15° (thiazole-phenyl) C-S: 1.74 (thiazole), C=O: 1.20
Thiadiazole derivatives () N/A S-N: 1.64 (1,3,4-thiadiazole)

The coplanar arrangement of thiazole and phenyl rings in the trifluoromethyl derivative contrasts with the likely non-planar thiophene-thiazole system in the target compound, which may influence crystallinity and solubility.

Activity Insights :

Compound Potential Applications Substituent Impact
Target Compound Antiviral, enzyme inhibition Thiophene enhances π-stacking
Trifluoromethyl-thiazole Drug candidates CF3 improves pharmacokinetics
Thiadiazoles () Antimicrobial, anticancer Sulfur-rich core aids redox interactions

Physicochemical Properties

  • Crystallinity : Unlike the trifluoromethyl derivative, which forms needle-like crystals without hydrogen bonding , the target compound’s packing may rely on sulfur-sulfur or π-π interactions.

Biological Activity

1,3-Thiazol-5-ylmethyl 2-thiophenecarboxylate is a compound belonging to the class of thiazole derivatives, known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, alongside detailed research findings and case studies.

Chemical Structure and Properties

This compound features a thiazole ring attached to a thiophene carboxylate group. This unique combination contributes to its distinctive chemical and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antifungal Activity

In addition to its antibacterial effects, this compound demonstrates antifungal activity against several fungal pathogens. Studies have reported effective inhibition of fungal growth in vitro, suggesting potential applications in treating fungal infections.

Anticancer Properties

The anticancer activity of this compound has been a focus of recent investigations. In vitro studies have shown that it induces apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

The biological activity of thiazole derivatives like this compound can be attributed to their ability to interact with multiple cellular targets:

  • Antioxidant Activity : The compound acts as an antioxidant, scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing inflammation-related diseases.
  • Cytotoxicity : The compound exhibits cytotoxic effects on tumor cells by inducing programmed cell death.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the compound's effectiveness against Staphylococcus aureus and Escherichia coli demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent .
  • Fungal Inhibition : In vitro tests against Candida albicans showed that the compound inhibited fungal growth with an MIC of 16 µg/mL .
  • Cancer Cell Studies : In a study involving human melanoma cell lines, treatment with the compound resulted in a significant reduction in cell viability (up to 70%) compared to untreated controls .

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 (µg/mL)Reference
AntimicrobialStaphylococcus aureus32
AntimicrobialEscherichia coli32
AntifungalCandida albicans16
AnticancerHuman melanoma cellsIC50: 10

Q & A

Q. What are the standard synthetic routes for preparing 1,3-thiazol-5-ylmethyl 2-thiophenecarboxylate and its derivatives?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole or thiophene core. For example, thiazole rings can be constructed via cyclization of thiourea derivatives with α-halo ketones, while thiophene moieties are often synthesized via Paal-Knorr or Gewald reactions. Key steps include:

  • Condensation reactions using catalysts like triethylamine (TEA) in dimethylformamide (DMF) to introduce ester or amide groups .
  • Reflux conditions (e.g., acetic acid with sodium acetate) for cyclization or acetylation .
  • Purification via recrystallization (DMF/acetic acid mixtures) or column chromatography . Analytical methods such as TLC and NMR are critical for monitoring reaction progress and verifying purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy (¹H and ¹³C): Identifies proton environments (e.g., thiophene ring protons at δ 6.5–7.5 ppm) and confirms ester/amide bond formation .
  • IR spectroscopy : Detects functional groups like C=O (ester: ~1700 cm⁻¹) and C-S (thiazole: ~650 cm⁻¹) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions in solid-state studies .

Q. What are the common derivatives of this compound, and how do structural modifications affect reactivity?

Derivatives include:

  • Halogenated analogs (e.g., chloro or fluoro substituents) for enhanced electronic effects .
  • Ester-to-amide conversions to modulate solubility and bioactivity .
  • Heterocyclic hybrids (e.g., triazole-thiazole hybrids) to exploit synergistic pharmacological effects . Substituent position (e.g., para vs. meta on phenyl rings) significantly influences electronic properties and biological target interactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?

Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalyst choice : Heterogeneous catalysts (e.g., Bleaching Earth Clay) improve regioselectivity in multi-step syntheses .
  • Temperature control : Reflux (~100–120°C) for cyclization vs. room temperature for esterification .
  • pH adjustment : Acidic conditions (acetic acid) stabilize intermediates during cyclization . Statistical tools like Design of Experiments (DoE) can systematically evaluate these factors .

Q. How can conflicting data on the biological activity of thiazole-thiophene hybrids be resolved?

Discrepancies in antimicrobial or antioxidant assays may arise from:

  • pH-dependent activity : Thiazole derivatives show variable efficacy at different pH levels (e.g., enhanced activity in acidic environments) .
  • Structural isomerism : Positional differences in substituents (e.g., 2-thiophene vs. 3-thiophene) alter binding affinity . Methodological solutions include:
  • Standardized assay protocols (fixed pH, controlled incubation times) .
  • Comparative studies using isostructural analogs to isolate substituent effects .
  • Computational modeling (docking studies) to predict target interactions .

Q. What strategies are effective in designing analogs with improved pharmacokinetic properties?

  • Bioisosteric replacement : Substitute ester groups with amides to enhance metabolic stability .
  • Lipophilicity adjustment : Introduce trifluoromethyl groups (~0.5 logP increase) for better membrane permeability .
  • Prodrug approaches : Convert carboxylates to ethyl esters for increased oral bioavailability .
  • PEGylation : Improve aqueous solubility by attaching polyethylene glycol (PEG) chains .

Methodological Considerations

  • Data contradiction analysis : Use orthogonal analytical methods (e.g., HPLC alongside NMR) to validate compound identity when spectral data conflicts .
  • Reaction scalability : Pilot small-scale reactions (1–10 g) with strict temperature/pH control before scaling up .
  • Biological assay design : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate measurements to ensure reproducibility .

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